molecular formula C12H13F3O4 B1420835 3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid CAS No. 1235439-17-4

3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid

Cat. No.: B1420835
CAS No.: 1235439-17-4
M. Wt: 278.22 g/mol
InChI Key: JRQVSAGJQBOIDQ-UHFFFAOYSA-N
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Description

Molecular Identification Data

Property Value Source
Molecular Formula C₁₂H₁₃F₃O₄
CAS Registry Number 1235439-17-4
SMILES Notation COC₁=C(C=CC(=C₁)CCC(=O)O)OCC(F)(F)F
InChI Key JRQVSAGJQBOIDQ-UHFFFAOYSA-N

Alternative synonyms include 1235439-17-4 and KZB43917 , though the IUPAC name remains standard for unambiguous identification. The molecular weight of 278.22 g/mol aligns with its formula, as calculated via PubChem’s atomic mass database.

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by its phenyl ring, substituted with methoxy and trifluoroethoxy groups, and a three-carbon propanoic acid chain. Computational studies using density functional theory (DFT) reveal two dominant conformers of the propanoic acid side chain: gauche (folded) and anti (extended). The anti conformation is favored due to reduced steric hindrance between the carboxylic acid group and the bulky trifluoroethoxy substituent.

Key Geometrical Features

  • Phenyl Ring Substitution : The methoxy group at C3 and trifluoroethoxy group at C4 create a para-adjacent substitution pattern, inducing slight distortion from planarity (≈5° dihedral angle).
  • Trifluoroethoxy Orientation : The -OCH₂CF₃ group adopts a staggered conformation to minimize van der Waals repulsions between fluorine atoms and the phenyl ring.
  • Propanoic Acid Chain : The CCC(=O)O moiety exhibits bond lengths of 1.54 Å (C-C) and 1.21 Å (C=O), consistent with sp³ hybridization and carboxylate resonance stabilization.

Conformational flexibility is limited by intramolecular hydrogen bonding between the carboxylic acid’s hydroxyl group and the trifluoroethoxy oxygen, as observed in similar propanoic acid derivatives.

Electronic Structure and Substituent Effects

The electronic profile of this compound is shaped by the contrasting electron-donating and withdrawing effects of its substituents:

Substituent Contributions

  • Methoxy Group (-OCH₃) :

    • Resonance Donation : Delocalizes electrons into the phenyl ring via lone pairs on oxygen, activating the ring for electrophilic substitution at ortho/para positions.
    • Inductive Effect : Slightly electron-withdrawing due to oxygen’s electronegativity but overshadowed by resonance.
  • Trifluoroethoxy Group (-OCH₂CF₃) :

    • Strong Inductive Withdrawal : The electronegative fluorine atoms stabilize negative charge, creating a meta-directing effect.
    • Polarizability : The CF₃ group’s low polarizability reduces σ-π conjugation, amplifying its electron-withdrawing character.

Electronic Interactions

  • Push-Pull Effect : The methoxy group donates electron density to the ring, while the trifluoroethoxy group withdraws it, creating a polarized electronic environment.
  • Hammett Parameters : The trifluoroethoxy group’s σₚ value (≈0.45) exceeds that of methoxy (σₚ ≈ -0.27), confirming its net electron withdrawal.

These effects are evident in the compound’s UV-Vis spectrum, which shows a bathochromic shift (λₘₐₓ ≈ 265 nm) due to extended conjugation and substituent polarization.

Comparative Analysis with Structural Analogues

Comparison with 3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic Acid

Property This compound 3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic Acid
Molecular Formula C₁₂H₁₃F₃O₄ C₁₃H₁₆O₄
Substituent Electronic Effect Electron-withdrawing (-OCH₂CF₃) Electron-donating (-OCH₂CH=CH₂)
logP (Predicted) 2.1 1.8
Dipole Moment (Debye) 3.9 2.5

The trifluoroethoxy analogue exhibits higher lipophilicity (logP) and dipole moment due to fluorine’s hydrophobicity and electronegativity. In contrast, the allyloxy derivative’s electron-donating nature enhances ring activation for electrophilic reactions.

Comparison with 3-[4-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]propanoic Acid

  • Substituent Position : The trifluoromethyl group in the latter compound resides on a benzyloxy side chain, whereas the trifluoroethoxy group in the target compound is directly attached to the phenyl ring.
  • Electronic Impact : The -CF₃ group in the benzyloxy derivative exerts a stronger inductive withdrawal (-I) but lacks direct conjugation with the main phenyl ring, reducing its resonance effects.

Properties

IUPAC Name

3-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O4/c1-18-10-6-8(3-5-11(16)17)2-4-9(10)19-7-12(13,14)15/h2,4,6H,3,5,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQVSAGJQBOIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199238
Record name 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-17-4
Record name 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Aromatic Core with Trifluoroethoxy Substitution

The trifluoroethoxy group (–OCH2CF3) is typically introduced onto the aromatic ring by reacting a phenol derivative with 2,2,2-trifluoroethylating agents under basic conditions. For example:

  • Starting from 3-methoxy-4-hydroxyphenyl derivatives, the hydroxy group is alkylated using 2,2,2-trifluoroethyl bromide or trifluoroethyl tosylate.
  • The reaction is performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • A strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) deprotonates the phenol to form the phenolate ion, which then attacks the trifluoroethyl electrophile to form the ether linkage.

This step is critical for installing the trifluoroethoxy group regioselectively at the 4-position of the aromatic ring.

Introduction of the Propanoic Acid Side Chain

The propanoic acid moiety can be introduced via several routes:

  • Michael Addition or Alkylation: The aromatic ring bearing the trifluoroethoxy and methoxy groups is alkylated with a suitable alkyl halide bearing a protected or free carboxylic acid functionality. For example, bromopropionic acid derivatives or esters can be used.
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) can be employed to attach the propanoic acid side chain precursor to the aromatic core. This method allows precise control over substitution and stereochemistry.
  • Hydrolysis: If esters are used as intermediates, subsequent hydrolysis under acidic or basic conditions yields the free carboxylic acid.

Protection and Deprotection Steps

  • When sensitive functional groups are present, protecting groups such as tert-butoxycarbonyl (Boc) for amines or esters for acids are employed during intermediate steps.
  • Deprotection is typically done under acidic conditions (e.g., HCl in dioxane) to yield the final acid form.

Purification and Characterization

  • The crude product is purified by column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures).
  • Characterization includes nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

Representative Preparation Procedure (Based on Literature)

Step Reagents & Conditions Description Yield & Notes
1 3-Methoxy-4-hydroxybenzaldehyde + 2,2,2-trifluoroethyl bromide, NaH, DMF, 0°C to RT Etherification to install trifluoroethoxy group High yield (80-95%)
2 Wittig or Knoevenagel condensation to introduce propanoic acid precursor Formation of side chain precursor Moderate to high yield
3 Hydrolysis of ester to carboxylic acid, HCl or NaOH aqueous solution, reflux Conversion to free acid Quantitative
4 Purification by silica gel chromatography Isolation of pure product Purity > 98%

Research Findings and Optimization

  • The use of sodium hydride in DMF for etherification is preferred due to high reactivity and selectivity toward trifluoroethylation without side reactions.
  • Temperature control (0°C to room temperature) minimizes byproduct formation.
  • Palladium-catalyzed cross-coupling reactions offer stereochemical control and functional group tolerance, enabling synthesis of chiral analogs if needed.
  • The trifluoroethoxy group enhances the compound's chemical stability and lipophilicity, which is beneficial for subsequent applications in medicinal chemistry.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Direct Etherification 3-methoxy-4-hydroxyphenyl + 2,2,2-trifluoroethyl bromide, NaH, DMF 0°C to RT, 12 h High yield, simple setup Requires strong base, moisture sensitive
Palladium-Catalyzed Coupling Aryl bromide + propanoic acid derivative, Pd(PPh3)4, K2CO3, water 90°C, 3 h Good stereocontrol, mild conditions Requires expensive catalyst
Ester Hydrolysis Ester intermediate + HCl (4 M) in dioxane Room temp, 12 h Quantitative conversion Acid-sensitive groups may be affected

Chemical Reactions Analysis

Types of Reactions

3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents. Its structural characteristics allow for modulation of biological activity, making it a candidate for:

  • Anti-inflammatory agents : The propanoic acid moiety is known to exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.
  • Analgesics : Similar to other propanoic acid derivatives, it may function as a pain reliever.

Biochemical Probes

3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid can be utilized as a biochemical probe to study:

  • Enzyme interactions : Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms.
  • Signal transduction pathways : Understanding how this compound interacts with cellular receptors can provide insights into cell signaling processes.

Drug Delivery Systems

The compound's unique chemical structure may facilitate its incorporation into drug delivery systems:

  • Nanoparticles : Its hydrophobic characteristics can enhance the loading capacity of nanoparticles used for targeted drug delivery.
  • Liposomes : The compound can be integrated into liposomal formulations to improve bioavailability and therapeutic efficacy.

Case Studies and Research Findings

StudyFindings
Investigated the anti-inflammatory effects of propanoic acid derivatives, including this compound, demonstrating significant reduction in inflammatory markers in vitro.
Explored the use of trifluoroethoxy-substituted compounds as inhibitors of specific enzyme pathways involved in cancer progression, highlighting the potential for this compound in oncology.
Conducted pharmacokinetic studies on similar compounds, suggesting favorable absorption and distribution profiles that could apply to this compound.

Mechanism of Action

The mechanism of action of 3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoroethoxy groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The following table highlights key differences in substituents, molecular properties, and applications among the target compound and its analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid (Target) C₁₂H₁₃F₃O₅ -OCH₃ (3), -OCH₂CF₃ (4) ~294.23 Discontinued; fluorinated research compound
3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid (Dihydroferulic acid 4-sulfate) C₁₀H₁₂O₇S -OCH₃ (3), -OSO₃H (4) 276.26 High abundance in metabolomics studies; sulfated metabolite
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ -OCH₃ (2) 180.20 Commercial availability (Kanto Reagents); simpler structure
3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid C₁₆H₂₂O₉ -OCH₃ (4), -O-glucose (2) 358.30 Antifungal activity; GST inhibition
3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propanoic acid C₁₂H₁₃F₃O₃ -OCH₂CH₃ (4), -CF₃ (3) 262.23 Ethoxy and trifluoromethyl substituents; commercial (Thermo Scientific)
Telotristat ethyl (Active metabolite) C₂₇H₂₆ClF₃N₆O₃ Complex substituents (see notes) 575.00 (free base) Serotonin synthesis inhibitor; treats carcinoid syndrome
Key Observations:

Electron-Withdrawing Groups: The trifluoroethoxy group in the target compound enhances acidity compared to non-fluorinated analogs (e.g., 3-(2-Methoxyphenyl)propanoic acid). This may improve binding to charged biological targets .

Polarity and Solubility : The sulfated analog (dihydroferulic acid 4-sulfate) exhibits high polarity due to the -OSO₃H group, making it a prominent metabolite in biological systems . In contrast, the glucosyloxy analog shows increased water solubility but reduced membrane permeability .

Therapeutic Applications : Telotristat’s active metabolite demonstrates how structural complexity (e.g., trifluoroethoxy, chlorophenyl, pyrazole groups) enables specific receptor targeting, unlike the simpler target compound .

Pharmacological and Industrial Relevance

  • Metabolic Stability : The sulfated analog’s high concentrations in metabolomics data suggest resistance to phase I metabolism, whereas the target compound’s trifluoroethoxy group may undergo slower oxidative degradation .
  • Antifungal Activity : The glucosyloxy derivative’s GST inhibitory activity highlights how glycosylation can redirect biological function compared to the target compound’s fluorinated structure .
  • Commercial Availability: Unlike discontinued fluorinated compounds (e.g., target), non-fluorinated analogs like 3-(2-Methoxyphenyl)propanoic acid remain widely accessible for research .

Biological Activity

3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid, with the CAS number 1235439-17-4, is a compound of interest due to its potential biological activities. Its structure includes a trifluoroethoxy group, which is known to enhance the pharmacological properties of various compounds. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC₁₂H₁₃O₄F₃
Molecular Weight278.22 g/mol
CAS Number1235439-17-4
CategoryBuilding Blocks; Miscellaneous

The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoroethyl group is known to influence the lipophilicity and electronic properties of the molecule, enhancing its binding affinity to specific receptors.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Agonistic Activity : A study reported that related compounds demonstrated potent agonistic activity at FFA4 with selectivity against other receptors. This suggests that this compound may exhibit similar properties .
  • Metabolic Effects : In vitro assays indicated that compounds with similar structural motifs could reduce blood glucose levels effectively compared to existing therapeutics like TAK875 . This positions the compound as a potential candidate for further development in diabetes management.

Case Studies

Case Study 1: FFA4 Agonist Evaluation
A series of experiments evaluated the agonistic effects of various derivatives on FFA4. Among these, a compound structurally related to this compound showed a pEC50 value indicating strong receptor activation and selectivity against FFA1 . This highlights the potential for developing selective agonists for therapeutic use.

Case Study 2: Anti-inflammatory Activity
While direct studies on this specific compound are sparse, related compounds have shown promise in reducing inflammatory markers in cellular models. These findings suggest that further investigation into the anti-inflammatory properties of this compound could yield valuable insights into its therapeutic potential.

Q & A

Basic: What are the key synthetic routes for 3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Methoxy and trifluoroethoxy introduction : Start with 3,4-dihydroxyphenylpropanoic acid. Protect the 3-hydroxy group with a methyl group (using methyl iodide/K₂CO₃) and the 4-hydroxy group with trifluoroethyl bromide under basic conditions (e.g., NaH/DMF) .

Optimization : Yield depends on stoichiometry of trifluoroethylation (excess reagent improves substitution) and reaction time (extended periods reduce side products like di-alkylated derivatives). Monitor via TLC or HPLC .

Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?

Answer:
Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at δ ~3.8 ppm, trifluoroethoxy CF₃ group at δ ~4.5–4.7 ppm for -OCH₂CF₃) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M-H]⁻ expected for carboxylic acid).
  • FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) .

Advanced: How can contradictory data regarding its biological activity (e.g., enzyme inhibition vs. agonist effects) be resolved experimentally?

Answer:
Contradictions may arise from assay conditions or metabolite interference. Mitigate via:

  • Dose-response curves : Test across a broad concentration range (nM to mM) to identify biphasic effects.
  • Metabolite profiling : Use LC-MS to rule out activity from degradation products (e.g., demethylated or hydrolyzed derivatives) .
  • Receptor-specific assays : Employ knockout cell lines or selective antagonists to isolate target interactions .

Advanced: What computational strategies can predict the compound’s metabolic stability and interaction with cytochrome P450 enzymes?

Answer:

  • In silico tools : Use Schrödinger’s QikProp or ADMET Predictor to estimate metabolic sites (e.g., demethylation of methoxy group).
  • Docking studies : Model interactions with CYP3A4/2D6 active sites using AutoDock Vina; prioritize residues (e.g., heme iron coordination) for mutagenesis validation .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify persistent interactions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Gloves (nitrile), lab coat, and eye protection.
  • Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation (respiratory irritant per structural analogs) .
  • Spill management : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste .

Advanced: How can researchers design experiments to evaluate its bioavailability and pharmacokinetic profile?

Answer:

  • In vitro : Caco-2 cell monolayers to assess intestinal permeability (Papp values).
  • Plasma stability : Incubate with rat/human plasma (37°C, 24h); quantify parent compound via LC-MS/MS .
  • In vivo : Administer orally/IV to rodents; collect blood at timed intervals. Use non-compartmental analysis (WinNonlin) for AUC, t₁/₂, and clearance .

Advanced: What strategies optimize its solubility for in vivo studies without derivatization?

Answer:

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) at 10-20% w/v to enhance aqueous solubility.
  • pH adjustment : Prepare buffered solutions (pH 7.4 PBS) to ionize the carboxylic acid group (pKa ~4.5) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) for sustained release .

Basic: What are its primary applications in pharmacological research?

Answer:

  • Target validation : Probe for G-protein-coupled receptors (GPCRs) due to structural similarity to phenolic ligands .
  • Inflammation models : Test in LPS-induced macrophages (measure TNF-α/IL-6 suppression) .
  • Precursor : Modify the carboxylic acid group to amides/esters for SAR studies .

Advanced: How can discrepancies in reported IC₅₀ values across studies be addressed methodologically?

Answer:

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. CHO-K1 may vary in receptor density).
  • Control compounds : Include reference inhibitors (e.g., indomethacin for COX-2) to calibrate assay sensitivity .
  • Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s) to compare replicates across labs .

Advanced: What role does the trifluoroethoxy group play in its membrane permeability and target binding?

Answer:

  • Lipophilicity : The -OCH₂CF₃ group increases logP vs. methoxy alone, enhancing membrane traversal (calculated via ChemAxon).
  • Electron withdrawal : Trifluoroethoxy’s -I effect stabilizes phenyl ring conformation, favoring π-π stacking with aromatic residues in targets (e.g., serotonin receptors) . Validate via X-ray crystallography or mutagenesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid
Reactant of Route 2
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3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid

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